molecular formula C7H13NO2S B12956670 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide

2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide

Katalognummer: B12956670
Molekulargewicht: 175.25 g/mol
InChI-Schlüssel: WNUJPMIULGUFDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Thia-6-azaspiro[35]nonane 2,2-dioxide is a spirocyclic compound that features a unique structure with a sulfur and nitrogen atom incorporated into a nonane ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thiol with an aziridine derivative, followed by oxidation to introduce the sulfone group. The reaction conditions often require the use of a base such as sodium hydride or potassium tert-butoxide and an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a thiol or sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of 2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The sulfur and nitrogen atoms play a crucial role in its reactivity, enabling it to form covalent bonds with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide
  • 2-Oxa-7-azaspiro[3.5]nonane oxalate

Uniqueness

2-Thia-6-azaspiro[3.5]nonane 2,2-dioxide is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its potential for specialized uses.

Eigenschaften

Molekularformel

C7H13NO2S

Molekulargewicht

175.25 g/mol

IUPAC-Name

2λ6-thia-8-azaspiro[3.5]nonane 2,2-dioxide

InChI

InChI=1S/C7H13NO2S/c9-11(10)5-7(6-11)2-1-3-8-4-7/h8H,1-6H2

InChI-Schlüssel

WNUJPMIULGUFDO-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CNC1)CS(=O)(=O)C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.